2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a benzaldehyde derivative in the presence of a base.
Introduction of the Benzoyl Group: The quinoline core can be further functionalized by introducing a benzoyl group through Friedel-Crafts acylation.
Formation of the Acetamide Linkage: The final step involves the reaction of the benzoyl-quinoline derivative with 3-methoxyaniline in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline core or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinolin-1(4H)-yl)acetamide: Lacks the benzoyl and methoxyphenyl groups.
N-(3-methoxyphenyl)-2-(quinolin-4-yl)acetamide: Similar structure but different substitution pattern.
Uniqueness
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is unique due to the presence of both the benzoyl and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-31-19-11-7-10-18(14-19)26-23(28)16-27-15-21(24(29)17-8-3-2-4-9-17)25(30)20-12-5-6-13-22(20)27/h2-15H,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEXVNKOKXFGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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